molecular formula C12H16N2O2 B13161357 Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate

Cat. No.: B13161357
M. Wt: 220.27 g/mol
InChI Key: PTMIGKVVZAPWBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as hydrochloric acid. The reaction is carried out in ethanol and heated to reflux for several hours . The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves bulk synthesis using similar reaction conditions as described above. The scalability of the process is achieved by optimizing reaction parameters and using industrial-grade equipment for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, influencing cellular processes such as inflammation and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-10-13-7-9(12(15)16-4-2)11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3

InChI Key

PTMIGKVVZAPWBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)C2CC2)C(=O)OCC

Origin of Product

United States

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